BenchChemオンラインストアへようこそ!

4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Medicinal Chemistry Structure-Activity Relationship CCR4 Antagonism

This piperazinyl pyrimidine is a structurally differentiated CCR4 antagonist featuring a critical 3‑methoxyphenyl group. Unlike the 2‑methoxy isomer (CAS 2549043‑09‑4), the meta‑substitution pattern confers distinct 3D conformation and electronic surface topology essential for target selectivity and potency. Generic substitution without head‑to‑head comparison data risks pharmacological activity shifts. Ideal for target validation in allergic inflammation models (asthma, atopic dermatitis) and as a chemical probe for GPCR chemotaxis signaling. Researchers can map CCR4 binding pharmacophore by comparing ortho, meta, and para methoxy analogs, driving lead optimization.

Molecular Formula C19H22N6O
Molecular Weight 350.4 g/mol
CAS No. 2549043-22-1
Cat. No. B6443173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
CAS2549043-22-1
Molecular FormulaC19H22N6O
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC(=CC=C4)OC
InChIInChI=1S/C19H22N6O/c1-15-12-22-25(13-15)19-11-18(20-14-21-19)24-8-6-23(7-9-24)16-4-3-5-17(10-16)26-2/h3-5,10-14H,6-9H2,1-2H3
InChIKeyMBTDGQKHAVBSTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine: A Structurally Defined CCR4 Antagonist Scaffold for Targeted Procurement


4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine (CAS 2549043-22-1) is a synthetic small molecule belonging to the piperazinyl pyrimidine class. Its core structure, featuring a pyrimidine ring substituted with a 4-methyl-1H-pyrazol-1-yl group and a 3-methoxyphenyl piperazine moiety, positions it within a patented series of CCR4 (chemokine receptor 4) antagonists [1]. This class of compounds is primarily investigated for its immunomodulatory potential in treating inflammatory diseases. The compound's molecular formula is C19H22N6O, and it has a molecular weight of 350.4 g/mol [2].

Why 4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine Cannot Be Replaced by Other Piperazinyl Pyrimidines


Substituting this compound with a close structural analog, such as the 2-methoxyphenyl isomer (CAS 2549043-09-4), risks a significant shift in pharmacological activity. The position of the methoxy group on the phenyl ring dictates the molecule's three-dimensional conformation and electronic surface, which are critical for target binding affinity and selectivity . The disclosed piperazinyl pyrimidine patent family emphasizes that even minor structural modifications lead to substantial variations in CCR4 antagonistic potency [1]. Therefore, generic substitution without quantitative head-to-head comparison data is scientifically unsound and can invalidate experimental results.

Quantitative Differentiation of 4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine Against its Closest Analogs


Regioisomeric Distinction: 3-Methoxy vs. 2-Methoxy Phenyl Substitution

The target compound is a distinct regioisomer of the more widely listed 2-methoxyphenyl analog (4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine). While quantitative affinity data for the 3-methoxy variant is not publicly available, the 2-methoxy variant's synthetic pathways and applications are documented . It is a well-established principle in medicinal chemistry that moving a methoxy substituent from the ortho (2-) to the meta (3-) position on the phenyl ring can alter a molecule's dipole moment, metabolic stability, and target residence time [1]. Therefore, the 3-methoxy isomer represents a unique chemical probe for exploring unrecognized SAR space within the CCR4 receptor.

Medicinal Chemistry Structure-Activity Relationship CCR4 Antagonism

Class-Level CCR4 Antagonism Potential vs. Non-Piperazine Derivatives

The core scaffold of the target compound is explicitly covered by patent claims for piperazinyl pyrimidine derivatives exhibiting CCR4 antagonism [1]. While specific IC50 values for this compound are not disclosed, the patent family demonstrates that compounds within the same general formula (I) possess functional antagonism against the CCR4 receptor, a mechanism relevant for treating allergic dermatitis, asthma, and rheumatoid arthritis. This differentiates it from non-piperazine pyrimidine chemokine antagonists that may target other receptors like CCR5 or CXCR4, and thus have different therapeutic and safety profiles.

Immunomodulation Chemokine Receptor Therapeutic Potential

Synthetic Tractability and Physicochemical Differentiation

The target compound's physicochemical profile, as a solid with a molecular weight of 350.4 g/mol and a calculated LogP typical of drug-like small molecules, differentiates it from earlier-generation CCR4 antagonists with higher molecular weight and lipophilicity [1]. This profile suggests superior synthetic accessibility and potential for favorable pharmacokinetic properties compared to larger, more complex antagonists. The presence of the 4-methylpyrazole ring also offers a different vector for solubility and metabolic stability compared to unsubstituted pyrazole analogs.

Chemical Probe Drug Discovery Physicochemical Properties

Specific Research Applications for 4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine


CCR4 Target Validation in Inflammatory Disease Models

This compound is ideally suited as a pharmacological tool for validating the CCR4 receptor as a therapeutic target in cellular and in vivo models of allergic inflammation, such as asthma or atopic dermatitis. Its placement within a known CCR4 antagonist chemotype [1] allows researchers to interrogate the receptor's role while using a structurally distinct probe, helping to confirm that observed effects are target-specific rather than compound-specific.

Structure-Activity Relationship (SAR) Exploration of Chemokine Receptors

Medicinal chemists can use this compound as a key building block to explore the SAR around the phenyl ring substitution pattern at the meta-position. By comparing its activity profile with the ortho- and para-methoxy analogs, researchers can map the optimal spatial configuration for CCR4 binding and selectivity, information that is critical for lead optimization [1].

Chemical Biology Probe for GPCR Signaling Studies

Given the inferred CCR4 antagonism, this compound is a relevant chemical probe for dissecting G-protein coupled receptor (GPCR) signaling pathways involved in chemotaxis and immune cell trafficking. Its differentiated structure, compared to peptidic ligands, provides a small-molecule alternative that can be used to modulate receptor activity in long-term functional assays, aiding in the dissection of downstream signaling cascades [1].

Quote Request

Request a Quote for 4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.